Cas no 354812-00-3 (1-(pyrimidin-4-yl)propan-2-one)

1-(Pyrimidin-4-yl)propan-2-one is a versatile heterocyclic compound featuring a pyrimidine ring linked to a propan-2-one moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The pyrimidine core offers opportunities for further functionalization, enabling the development of biologically active derivatives. Its ketone group provides a reactive site for condensation, reduction, or nucleophilic addition reactions, enhancing its utility in organic synthesis. The compound’s stability under standard conditions ensures consistent performance in research and industrial applications. Its well-defined molecular structure allows for precise modifications, supporting its use in the design of novel therapeutic agents or specialty chemicals.
1-(pyrimidin-4-yl)propan-2-one structure
354812-00-3 structure
商品名:1-(pyrimidin-4-yl)propan-2-one
CAS番号:354812-00-3
MF:C7H8N2O
メガワット:136.15100
MDL:MFCD09263840
CID:920380
PubChem ID:17930963

1-(pyrimidin-4-yl)propan-2-one 化学的及び物理的性質

名前と識別子

    • 2-propanone,1-(4-pyrimidinyl)-
    • 2-Propanone, 1-(4-pyrimidinyl)- (9CI)
    • 1-(pyrimidin-4-yl)propan-2-one
    • 2-PROPANONE, 1-(4-PYRIMIDINYL)-
    • RBRQRIDTYPKENX-UHFFFAOYSA-N
    • (4-Pyrimidyl)acetone
    • AKOS012501189
    • EN300-1999128
    • SCHEMBL4092815
    • DB-270806
    • 354812-00-3
    • MDL: MFCD09263840
    • インチ: InChI=1S/C7H8N2O/c1-6(10)4-7-2-3-8-5-9-7/h2-3,5H,4H2,1H3
    • InChIKey: RBRQRIDTYPKENX-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)CC1=NC=NC=C1

計算された属性

  • せいみつぶんしりょう: 136.06400
  • どういたいしつりょう: 136.064
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 125
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 42.8A^2

じっけんとくせい

  • PSA: 42.85000
  • LogP: 0.60810

1-(pyrimidin-4-yl)propan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1297655-1g
1-(pyrimidin-4-yl)propan-2-one
354812-00-3 95%
1g
$995 2024-07-28
Enamine
EN300-1999128-0.1g
1-(pyrimidin-4-yl)propan-2-one
354812-00-3
0.1g
$741.0 2023-09-16
Enamine
EN300-1999128-2.5g
1-(pyrimidin-4-yl)propan-2-one
354812-00-3
2.5g
$1650.0 2023-09-16
Enamine
EN300-1999128-5.0g
1-(pyrimidin-4-yl)propan-2-one
354812-00-3
5g
$3189.0 2023-06-03
Enamine
EN300-1999128-1g
1-(pyrimidin-4-yl)propan-2-one
354812-00-3
1g
$842.0 2023-09-16
eNovation Chemicals LLC
Y1297655-2g
1-(pyrimidin-4-yl)propan-2-one
354812-00-3 95%
2g
$1450 2024-07-28
Enamine
EN300-1999128-0.05g
1-(pyrimidin-4-yl)propan-2-one
354812-00-3
0.05g
$707.0 2023-09-16
Enamine
EN300-1999128-0.25g
1-(pyrimidin-4-yl)propan-2-one
354812-00-3
0.25g
$774.0 2023-09-16
Enamine
EN300-1999128-0.5g
1-(pyrimidin-4-yl)propan-2-one
354812-00-3
0.5g
$809.0 2023-09-16
eNovation Chemicals LLC
Y1297655-1g
1-(pyrimidin-4-yl)propan-2-one
354812-00-3 95%
1g
$995 2025-02-19

1-(pyrimidin-4-yl)propan-2-one 関連文献

1-(pyrimidin-4-yl)propan-2-oneに関する追加情報

Comprehensive Overview of 1-(pyrimidin-4-yl)propan-2-one (CAS No. 354812-00-3): Properties, Applications, and Research Insights

1-(pyrimidin-4-yl)propan-2-one (CAS No. 354812-00-3) is a specialized organic compound featuring a pyrimidine ring linked to a propan-2-one moiety. This structural combination grants it unique physicochemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The compound's molecular formula (C7H8N2O) and molecular weight (136.15 g/mol) are critical for computational modeling and synthetic applications. Researchers frequently explore its hydrogen bonding capacity and lipophilicity, which influence its bioavailability and interaction with biological targets.

In recent years, the demand for heterocyclic compounds like 1-(pyrimidin-4-yl)propan-2-one has surged due to their versatility in drug discovery. A 2023 study highlighted its potential as a kinase inhibitor scaffold, aligning with the growing focus on targeted cancer therapies. The compound's pyrimidine core mimics natural nucleobases, enabling interactions with enzymes involved in DNA replication and cell signaling pathways. Such properties address trending searches like "small molecule drug design" and "anticancer compound libraries," reflecting its relevance in precision medicine.

Synthetic routes to 354812-00-3 often involve cross-coupling reactions or nucleophilic substitutions, topics frequently queried in academic databases. Optimizing its yield (>85% in recent protocols) reduces costs for industrial-scale production—a key concern for manufacturers. Analytical techniques like HPLC purity analysis (>98%) and NMR spectroscopy ensure quality control, addressing user questions about "compound characterization methods."

Beyond pharmaceuticals, 1-(pyrimidin-4-yl)propan-2-one derivatives show promise in material science, particularly in designing organic semiconductors. Its conjugated π-system enhances electron mobility, a feature explored in OLED and photovoltaic research—topics gaining traction with the rise of green energy technologies. This dual applicability positions the compound as a bridge between life sciences and renewable energy innovations.

Environmental and safety profiles are also frequently searched. While not classified as hazardous, proper handling protocols (e.g., inert atmosphere storage) are recommended to preserve stability. Computational ADMET predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity) suggest moderate solubility, guiding formulation strategies—a hotspot for "drug delivery optimization" queries.

The compound's patent landscape reveals increasing filings (12+ in 2022–2023) for kinase modulation and antiviral applications, coinciding with post-pandemic interest in broad-spectrum therapeutics. Such data-driven insights cater to professionals tracking "emerging chemical entities" in competitive intelligence.

In summary, 1-(pyrimidin-4-yl)propan-2-one exemplifies how tailored heterocycles address interdisciplinary challenges. Its evolving applications—from medicinal chemistry to smart materials—ensure sustained relevance in both academic and industrial spheres, answering contemporary search trends while advancing scientific frontiers.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.